molecular formula C18H25NO3S B1409499 tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate CAS No. 1673527-15-5

tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate

Cat. No. B1409499
CAS RN: 1673527-15-5
M. Wt: 335.5 g/mol
InChI Key: AYDCAHAVJKHZGA-UHFFFAOYSA-N
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Description

Tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate (TBFPPC) is a novel organic compound with a unique structure and properties. It is a member of the piperidine family, and is composed of an aromatic ring and a tert-butyl group. TBFPPC has been studied for its potential applications in a variety of fields, including organic synthesis, drug design, and biochemistry. We will also discuss possible future directions for research on this compound.

Scientific Research Applications

Synthesis and Utilization in Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound to tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate, is an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was established, paving the way for its use in developing tyrosine kinase inhibitors and other antitumor drugs (Zhang et al., 2018).

Role in Vandetanib Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another similar compound, is a key intermediate in the synthesis of Vandetanib, highlighting the significance of such derivatives in pharmaceutical applications (Wang et al., 2015).

Contribution to Anticorrosive Research

The novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates significant anticorrosive activity for carbon steel in corrosive media. This indicates the potential of tert-butyl piperidine derivatives in industrial corrosion inhibition (Praveen et al., 2021).

Application in X-ray Crystallography

The crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, related to tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate, provides valuable information for molecular packing and bonding studies in crystallography (Didierjean et al., 2004).

Synthesis of Biological Active Alkaloids

Compounds like 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, sharing structural similarities with tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate, are used in the synthesis of biologically active alkaloids, demonstrating the versatility of these derivatives in medicinal chemistry (Passarella et al., 2005).

properties

IUPAC Name

tert-butyl 4-formyl-4-(4-methylsulfanylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-17(2,3)22-16(21)19-11-9-18(13-20,10-12-19)14-5-7-15(23-4)8-6-14/h5-8,13H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDCAHAVJKHZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123574
Record name 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate

CAS RN

1673527-15-5
Record name 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1673527-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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